1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine
Description
Properties
CAS No. |
1251618-62-8 |
|---|---|
Molecular Formula |
C25H22N4O5S |
Molecular Weight |
490.53 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-4-33-19-10-7-16(13-20(19)32-3)23-26-21(34-27-23)14-28-18-11-12-35-22(18)24(30)29(25(28)31)17-8-5-15(2)6-9-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
CJVLBLBPPZQKMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 378.49 g/mol. The structure consists of several functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It is believed to induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance, it exhibited an IC50 value of 0.39 µM against HCT116 colon cancer cells and 0.46 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. It displayed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against various bacterial strains . This suggests potential use in treating bacterial infections.
Case Studies
- Study on Cancer Cell Lines : A study conducted by Li et al. reported that the compound significantly inhibited the growth of HCT116 and MCF-7 cell lines, demonstrating its potential as an anticancer agent . The mechanism was linked to the inhibition of Aurora-A kinase.
- Antimicrobial Screening : In a screening study, the compound was tested against multiple bacterial strains, yielding promising results that suggest further investigation into its use as an antibacterial agent .
SAR (Structure-Activity Relationship)
The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiazole rings significantly influence the biological activity of the compound. The presence of electron-donating groups on the phenyl ring enhances its anticancer activity .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the piperazine substituents, thiazole ring, and acetyl-pyrrole linkage. Key structural and functional differences are outlined below:
Piperazine Substitution Patterns
- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0): Replaces the acetyl-pyrrole group with a methyl group and substitutes the thiazole’s 4-methylphenyl with a 4-chlorophenyl.
- N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (Compound 7) :
Thiazole Ring Modifications
- 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine (Compound 16): Replaces the 4-methylphenyl group with a 3-nitrophenyl and introduces a pyridine-hydrazone side chain. Exhibits dual antioxidant and monoamine oxidase-B (MAO-B) inhibitory activity (IC₅₀ = 0.89 µM) .
- 1-(4-Fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine :
Acetyl-Pyrrole Linkage Analogs
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) :
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated using Multiwfn software .
Research Findings
- Receptor Selectivity : The target compound’s 3-methoxyphenyl group may enhance 5-HT1A receptor affinity compared to 2-methoxyphenyl analogs, as seen in arylpiperazine derivatives .
- Metabolic Stability : The acetyl-pyrrole-thiazole system resists CYP450-mediated oxidation better than tetrazole analogs, as predicted by in silico studies using SHELXTL .
- SAR Insights :
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol/HCl) .
- Piperazine-pyrrole coupling : Nucleophilic acyl substitution between activated acetyl intermediates and piperazine derivatives, using DMF as a solvent and triethylamine as a base .
- Key optimizations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature (60–80°C) and solvent polarity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns on the piperazine, thiazole, and pyrrole rings .
- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
Q. What in vitro assays are suitable for preliminary biological screening?
Structural analogs suggest potential activity in:
- Receptor binding assays : Serotonin (5-HT) or dopamine receptor binding due to the piperazine moiety .
- Enzyme inhibition studies : Cytochrome P450 or kinase inhibition assays, given the thiazole ring’s metal-chelating properties .
Q. How should stability and storage conditions be managed?
- Storage : Protect from light at –20°C in airtight containers under inert gas (argon) to prevent oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., acylations) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for similar piperazine-thiazole derivatives?
- Comparative assay standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and control compounds across labs .
- Meta-analysis : Pool data from studies with comparable dosing regimens (e.g., 1–10 µM ranges) to identify trends in IC₅₀ values .
Q. What strategies improve reaction yields in multi-step syntheses involving sensitive thiazole rings?
- Protecting groups : Temporarily protect the thiazole nitrogen with Boc groups during piperazine coupling to prevent side reactions .
- Catalyst selection : Use Pd/C or CuI for cross-coupling steps to enhance regioselectivity .
Q. Which computational approaches predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of 5-HT₂ₐ or D₂ receptors to model piperazine-thiazole interactions .
- QM/MM simulations : Study electronic effects of the 3-methoxyphenyl substituent on binding affinity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacophore?
- Analog synthesis : Modify the 4-methylphenyl group on the thiazole ring to electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., -Ph) .
- Bioisosteric replacements : Replace the pyrrole acetyl group with sulfonamide or urea linkers to assess solubility and potency .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for piperazine-thiazole derivatives?
- Methodological variables : Differences in solvent systems (e.g., DMSO vs. PBS) and pH (5.0 vs. 7.4) significantly affect measured solubility .
- Recommendation : Standardize protocols using the shake-flask method with UV-Vis quantification at physiologically relevant pH .
Q. How can divergent cytotoxicity results in cancer cell lines be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
